

# Spectroscopic Profile of 4-lodobenzaldehyde: A Technical Guide

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For researchers, scientists, and professionals in drug development, this guide provides an indepth look at the spectroscopic data of **4-lodobenzaldehyde** (C<sub>7</sub>H<sub>5</sub>IO), a key reagent in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **4-lodobenzaldehyde**, providing a quantitative overview for easy reference and comparison.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.98	S	-	1H	Aldehyde (-CHO)
7.92	d	8.4	2H	Aromatic (ortho to -CHO)
7.65	d	8.4	2H	Aromatic (ortho to -I)



Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
191.4	Aldehyde Carbonyl (C=O)
138.4	Aromatic (quaternary, C-CHO)
135.5	Aromatic (CH, ortho to -I)
130.8	Aromatic (CH, ortho to -CHO)
102.3	Aromatic (quaternary, C-I)

Solvent: CDCl3

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1580	Strong	Aromatic C=C Stretch
~1200	Medium	C-H In-plane Bending
~820	Strong	C-H Out-of-plane Bending (para-substitution)
~520	Medium	C-I Stretch

Sample Preparation: KBr Pellet

# **Mass Spectrometry (MS)**



m/z	Relative Intensity	Assignment
232	High	[M]+ (Molecular Ion)
231	High	[M-H]+
203	Medium	[M-CHO]+
104	Medium	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
76	High	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

# **Experimental Protocols**

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard practices for the analysis of solid organic compounds.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-lodobenzaldehyde**.

Materials & Equipment:

- 4-lodobenzaldehyde sample
- Deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS)
- 5 mm NMR tubes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz)

#### Procedure:

• Sample Preparation: Accurately weigh approximately 10-20 mg of **4-lodobenzaldehyde** for <sup>1</sup>H NMR (or 50-100 mg for <sup>13</sup>C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl<sub>3</sub>



containing TMS as an internal standard.[1]

- Homogenization: Gently vortex the sample to ensure complete dissolution.
- Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.
  - Tune the probe for the desired nucleus (¹H or ¹³C).
- Data Acquisition:
  - Acquire the <sup>1</sup>H spectrum using a standard single-pulse experiment.
  - Acquire the <sup>13</sup>C spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of **4-lodobenzaldehyde** to identify its functional groups.

Materials & Equipment:

- 4-lodobenzaldehyde sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle



- Pellet press
- FTIR spectrometer

#### Procedure:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of 4-lodobenzaldehyde with approximately 100-200 mg of dry KBr in an agate mortar.
  - Continue grinding until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and water vapor.
- Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the spectrometer.
- Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Identify and label the significant absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-lodobenzaldehyde**.

## Materials & Equipment:

- 4-lodobenzaldehyde sample
- Volatile organic solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an Electron Ionization (EI) source



### Procedure:

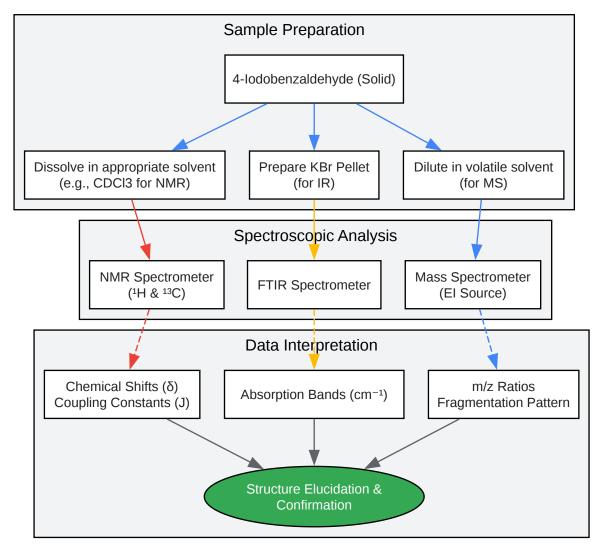
- Sample Preparation: Prepare a dilute solution of 4-lodobenzaldehyde in a suitable volatile solvent.
- Introduction into the Mass Spectrometer: Introduce the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe may be used.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
  Identify the molecular ion peak and the major fragment ions. Propose a fragmentation pattern consistent with the observed spectrum. For aldehydes, common fragmentations include the loss of a hydrogen atom (M-1) and the formyl radical (M-29).[2]

# Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-lodobenzaldehyde**.



## General Workflow for Spectroscopic Analysis of 4-Iodobenzaldehyde



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Caption: Workflow for the spectroscopic analysis of **4-lodobenzaldehyde**.

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## References



- 1. 4-lodobenzaldehyde, CAS No. 15164-44-0 iChemical [ichemical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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